molecular formula C22H24N2O3S B2559120 4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine CAS No. 872209-44-4

4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine

Cat. No. B2559120
CAS RN: 872209-44-4
M. Wt: 396.51
InChI Key: LOSBKOCTRMSYIV-UHFFFAOYSA-N
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Description

The compound “4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to this ring is a quinoline group, which is a fused ring system containing a benzene ring and a pyridine ring . The quinoline group is substituted with a sulfonyl group, which is attached to a 3,4-dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The morpholine ring introduces two heteroatoms (oxygen and nitrogen), which can participate in hydrogen bonding and other interactions. The quinoline group is aromatic and planar, which can contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The morpholine ring could potentially undergo reactions at the nitrogen or oxygen atoms, while the quinoline group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, functional groups, and degree of conjugation could all influence its properties .

Scientific Research Applications

Reaction Kinetics and Photometric Determination

The interaction between sodium 1, 2-naphthoquinone-4-sulfonate and aliphatic amines, including morpholine, to form colored quinones suggests the potential for photometric analyses and applications in reaction kinetics studies. This research demonstrates the utility of morpholine derivatives in synthesizing colored products, which could be relevant for developing analytical methods or studying reaction mechanisms (Asahi, Tanaka, & Shinozaki, 1984).

Odorless Oxidation Methods

Methyl 6-morpholinohexyl sulfide and its derivatives have been utilized as odorless substitutes in Corey–Kim and Swern oxidations, presenting a practical improvement for these widely used chemical reactions. Such applications highlight the role of morpholine derivatives in enhancing laboratory safety and environmental friendliness in chemical processes (Nishide et al., 2004).

Sulfur-Transfer Agents

Compounds like 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione have been synthesized for their potential as sulfur-transfer agents, indicating their utility in synthetic chemistry for introducing sulfur-containing groups into various molecules. This application is crucial for the synthesis of pharmaceuticals, agrochemicals, and other sulfur-containing organic compounds (Klose, Reese, & Song, 1997).

Catalytic and Antimicrobial Applications

Morpholine derivatives have been explored for their catalytic properties, as seen in methyloxorhenium(V) complexes, and for their antimicrobial activities. These findings underscore the versatility of morpholine derivatives in catalysis and potential pharmaceutical applications, including the modulation of antibiotic activity against multidrug-resistant strains (Shan, Ellern, & Espenson, 2002; Oliveira et al., 2015).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, exploring its reactivity, and determining its physical and chemical properties .

properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-15-4-7-20-19(12-15)22(24-8-10-27-11-9-24)21(14-23-20)28(25,26)18-6-5-16(2)17(3)13-18/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSBKOCTRMSYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine

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